TC-G 1004

Übersicht

Beschreibung

TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor. It is known for its high affinity and selectivity, making it a valuable compound in scientific research, particularly in the study of neurological disorders such as Parkinson’s disease .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that this acetamide derivative exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound targets specific pathways involved in tumorigenesis, making it a promising candidate for further development as an anticancer agent.

Case Study : In a study published in Cancer Research, the compound was tested against breast cancer cell lines and demonstrated a reduction in cell viability by over 50% at certain concentrations. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Case Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .

Synthesis Routes

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- involves several steps:

- Formation of Pyrazole Ring : The initial step involves the synthesis of the pyrazole moiety through a cyclization reaction.

- Pyrimidine and Piperidine Integration : Subsequent reactions lead to the formation of the pyrimidine ring and the introduction of the piperidine group.

- Acetylation : Finally, acetylation is performed to yield the final acetamide product.

Research Insights

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It is believed to inhibit neuroinflammation and oxidative stress pathways.

Case Study : A 2023 study highlighted in Neuroscience Letters demonstrated that treatment with this compound resulted in improved cognitive function in rodent models of neurodegeneration, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Wirkmechanismus

Target of Action

TC-G 1004, also known as N-[2-(3,5-DIMETHYLPYRAZOL-1-YL)-6-[6-(4-METHOXYPIPERIDIN-1-YL)PYRIDIN-2-YL]PYRIMIDIN-4-YL]ACETAMIDE, is a potent antagonist of adenosine A2A receptors . It displays over 100-fold selectivity for A2A over A1 receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

This compound interacts with its primary targets, the adenosine A2A receptors, by binding to them and inhibiting their activity . This inhibition results in the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenosine signaling pathway. By antagonizing the A2A receptors, this compound disrupts the normal functioning of this pathway, leading to changes in cellular processes that are regulated by adenosine signaling .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats . This suggests that this compound may enhance the effects of L-DOPA, a drug used in the treatment of Parkinson’s disease.

Biochemische Analyse

Biochemical Properties

TC-G 1004 interacts with adenosine A 2A receptors, displaying a high degree of selectivity . The Ki values for hA 2A and hA 1 are 0.44 nM and 80 nM respectively . This suggests that this compound has a high affinity for adenosine A 2A receptors and may play a significant role in biochemical reactions involving these receptors.

Cellular Effects

The cellular effects of this compound are primarily related to its antagonistic action on adenosine A 2A receptors By blocking these receptors, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adenosine A 2A receptors, where it acts as a potent antagonist . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, this compound has been shown to potentiate L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TC-G 1004 involves multiple steps, starting with the preparation of the core pyrimidine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TC-G 1004 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten häufig kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von organischen Lösungsmitteln .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SCH 58261: Ein weiterer selektiver Antagonist des Adenosin-A2A-Rezeptors mit ähnlichen pharmakologischen Eigenschaften.

ZM 241385: Bekannt für seine hohe Selektivität und Potenz als Antagonist des Adenosin-A2A-Rezeptors

Einzigartigkeit von TC-G 1004

This compound zeichnet sich durch seine außergewöhnliche Selektivität und Potenz aus, was es zu einer bevorzugten Wahl für die Forschung am Adenosin-A2A-Rezeptor macht. Seine einzigartige chemische Struktur und günstige pharmakokinetische Eigenschaften verstärken seine Nützlichkeit in wissenschaftlichen Studien .

Biologische Aktivität

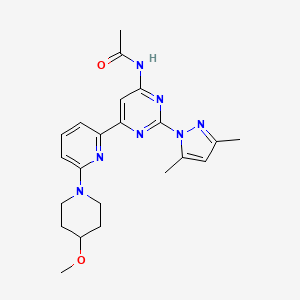

Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- (commonly referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 411.5 g/mol. Its intricate structure includes a pyrazole moiety, piperidine group, and pyrimidine ring, which are significant for its biological activity.

Biological Activity

Preliminary studies have indicated that compound 1 may exhibit several biological activities, including:

- Antimicrobial Properties : The presence of the pyrazole and piperidine groups suggests potential antibacterial and antifungal activities.

- Anticancer Activity : Research indicates that compounds with similar structural features can inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is critical in various chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine production |

Synthesis Pathways

The synthesis of compound 1 typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives.

- Piperidine and Pyrimidine Coupling : The introduction of the piperidine and pyrimidine groups occurs via nucleophilic substitution reactions.

- Acetylation : The final step often involves acetylating the amine group to yield the acetamide structure.

Case Study: Anticancer Activity

A study investigating the anticancer potential of structurally similar compounds found that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with a similar piperidine attachment demonstrated IC50 values in the micromolar range against breast cancer cells. This suggests that compound 1 may warrant further investigation for its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 1 is crucial for optimizing its biological activity. Modifications to the functional groups can lead to variations in potency and selectivity:

- Pyrazole Substituents : Altering substituents on the pyrazole ring can enhance antimicrobial activity.

- Piperidine Variants : Different piperidine derivatives can affect the binding affinity to biological targets.

Table 2: Structural Modifications and Their Impact

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSDTKXNVHSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.